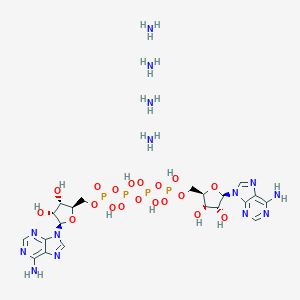

5'-(Tétraphosphate pentahydrogène)adénosine 5'-5'-ester avec sel de tétraammonium d'adénosine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adenosine and uridine 5'-tetra- and 5'-pentaphosphates demonstrates the complexity and specificity required in creating these nucleotide derivatives. Using an activated tetrametaphosphate ([PPN]2[P4O11]) and subsequent reactions, these compounds are synthesized with high yields, showcasing the intricate methods involved in producing adenosine-related compounds (Shepard et al., 2019).

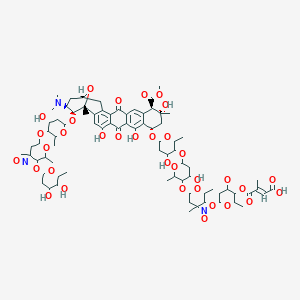

Molecular Structure Analysis

The molecular structure of adenosine derivatives, including those with multiple phosphate groups, reveals the impact of steric effects and the position of the phosphate group on the molecule's overall configuration and reactivity. For example, the structure of adenosine hypodiphosphate ester provides insight into the rigidity and flexibility of the adenosine molecule's sugar conformations, which are critical for its biochemical functionality (Otręba et al., 2018).

Chemical Reactions and Properties

Adenosine derivatives undergo various chemical reactions, highlighting their reactivity and the role of phosphate groups in these processes. The formation of cyclic trimers from adenosine monophosphate derivatives illustrates the complex interplay between molecular structure and chemical reactivity, particularly how phosphate groups can influence reaction pathways (Smith et al., 1993).

Physical Properties Analysis

The solubility, aggregation behavior, and conformational stability of adenosine derivatives in various solvents provide critical insights into their physical properties. For instance, the behavior of guanosine 5'-monophosphate in dimethylsulfoxide (DMSO) reveals information about nucleotide aggregation and the stabilization of certain conformations, which are essential for understanding the physical properties of these molecules (West et al., 1994).

Chemical Properties Analysis

The enzymatic activity and interaction with metal ions of adenosine derivatives underscore their chemical properties and their role in biological systems. The study of enzymes that hydrolyze adenosine 5'-tetraphosphate, for example, sheds light on the chemical properties of adenosine derivatives and their metabolic significance (Guranowski et al., 1997).

Applications De Recherche Scientifique

Source d'énergie pour les processus cellulaires

ATPP est un nucléotide produit à partir d'ATP et de triphosphate (P3) par l'action de l'acétyl-CoA synthétase . L'hydrolyse de ATPP est d'une importance capitale comme source d'énergie pour les processus cellulaires .

Substrat pour la synthèse des seconds messagers

ATPP sert de substrat pour la synthèse des seconds messagers AMPc (adénosine monophosphate cyclique) et du di-AMP cyclique .

Cofacteur pour les kinases

ATPP est utilisé comme cofacteur pour les kinases , des enzymes qui catalysent le transfert de groupes phosphate à partir de molécules riches en énergie, donatrices de phosphate, vers des substrats spécifiques.

Phosphorylation post-traductionnelle des protéines

ATPP joue un rôle crucial dans la phosphorylation post-traductionnelle des protéines , un processus qui modifie les propriétés fonctionnelles d'une protéine en y ajoutant un groupe phosphate.

Rôles physiologiques chez les mammifères

ATPP a été trouvé jouer des rôles physiologiques chez certains mammifères . Par exemple, il est un constituant de l'humeur aqueuse chez les lapins, où il a été trouvé réduire la pression intraoculaire .

Rôle régulateur dans l'aorte de rat

ATPP a été suggéré pour jouer un rôle régulateur dans l'aorte de rat , influençant potentiellement le tonus vasculaire et la pression artérielle.

Imagerie par fluorescence dans les cellules vivantes

Un nouvel analogue fluorogène de ATPP a été synthétisé pour l'imagerie de cellules vivantes . Lors de l'hydrolyse enzymatique, la molécule présente une augmentation de l'intensité de fluorescence, fournissant une lecture de son renouvellement

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Adenosine 5’-tetraphosphate (Ap4 or ATPP), is the acetyl-CoA synthetase . This enzyme plays a crucial role in the synthesis of acetyl-CoA, a key molecule in metabolism.

Mode of Action

ATPP interacts with its target, acetyl-CoA synthetase, by being produced from ATP and triphosphate (P3) through the action of this enzyme . This interaction results in changes in the enzyme’s activity and the subsequent production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, linking glycolysis and beta-oxidation to the citric acid cycle. The production of ATPP and adenosine 5’-pentaphosphate by acetyl-CoA synthetase may have downstream effects on these metabolic pathways .

Result of Action

For example, ATPP is a constituent of aqueous humor in rabbits, where it was found to reduce intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta .

Action Environment

The action, efficacy, and stability of ATPP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of ATPP. In alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate . Therefore, the environment in which ATPP is present can significantly impact its action and efficacy.

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBCSHRAXKIEQE-LKZCCGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N14O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102783-36-8 | |

| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)